molecular formula C16H12O5 B2478617 (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 899388-07-9

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2478617
CAS No.: 899388-07-9
M. Wt: 284.267
InChI Key: SUVCQOYPUMJGEU-ZSOIEALJSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of furan-2-carbaldehyde with 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-13(20-10(2)17)6-5-12-15(18)14(21-16(9)12)8-11-4-3-7-19-11/h3-8H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVCQOYPUMJGEU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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